

(R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide to Commercial Availability and Synthetic Strategies

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

Cat. No.: B3415671

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

(R)-3-(hydroxymethyl)cyclohexanone is a bifunctional chiral molecule of considerable interest in the realms of organic synthesis and medicinal chemistry. Its structure, which incorporates both a ketone and a primary alcohol on a stereodefined cyclohexane scaffold, renders it a valuable and versatile building block for the synthesis of complex molecular architectures.^{[1][2]} This is particularly crucial in the pharmaceutical industry, where the biological activity of a drug is often intrinsically linked to its stereochemistry.^[3]

The primary applications of (R)-3-(hydroxymethyl)cyclohexanone in drug development are notable. It serves as a key intermediate in the synthesis of potent anti-inflammatory and cytoprotective agents, such as the promising drug candidate TBE-31.^{[4][3]} TBE-31 is a powerful activator of the Keap1/Nrf2/antioxidant response element pathway, which is integral to cellular defense against inflammation and oxidative stress.^[3] Furthermore, this chiral building block is instrumental in the creation of carbocyclic nucleoside analogues, a class of drugs recognized for their significant antiviral and anti-cancer activities.^[2] These analogues mimic natural nucleosides but are modified to possess enhanced metabolic stability.^{[2][5]}

Given its importance, a comprehensive understanding of its commercial availability and the most effective synthetic routes to obtain it in high enantiomeric purity is essential for researchers. This guide provides an in-depth overview of commercial suppliers and details validated synthetic strategies for (R)-3-(hydroxymethyl)cyclohexanone.

Commercial Availability and Suppliers

(R)-3-(Hydroxymethyl)cyclohexanone, with CAS Number 21996-61-2, is available from a number of specialized chemical suppliers.^{[6][7]} These vendors offer the compound in varying quantities and purities, catering to the needs of both small-scale research and larger development projects. The table below provides a summary of some commercial suppliers.

Supplier	Catalog Number	Additional Information
Arctom Scientific	BD-A290624	Provides the CAS number and basic chemical properties. ^[6]
BenchChem	B1314976	Lists the compound for research use. ^[7]
BLD Pharm	-	Indicates the availability of the compound and its CAS number (32916-58-8 for the racemate). ^{[8][9]}
Apollo Scientific	OR40418	Provides the CAS number for the racemate (32916-58-8). ^[10]
CymitQuimica	10-F067772	Lists the racemic form of the compound. ^[11]

It is important to note that while the (R)-enantiomer is the focus of this guide, some suppliers may list the racemic mixture, 3-(Hydroxymethyl)cyclohexanone (CAS No. 32916-58-8).^{[9][10][12]} Researchers should carefully verify the stereochemistry of the product before purchase. Several companies specialize in the provision of chiral building blocks and may offer custom synthesis services for specific enantiomers.^{[13][14][15][16]}

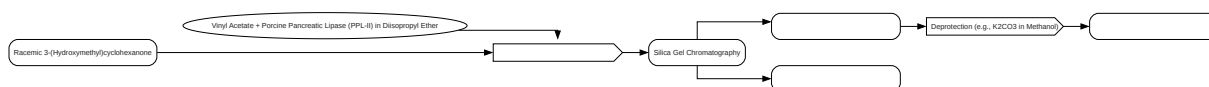
Enantioselective Synthetic Strategies

The stereocontrolled synthesis of (R)-**3-(hydroxymethyl)cyclohexanone** is a significant challenge due to its two chiral centers.^[17] Several effective strategies have been developed to obtain this compound with high enantiomeric purity, with chemoenzymatic methods being particularly prominent.^{[17][18]} This section will detail two of the most successful and practical approaches: Lipase-Catalyzed Kinetic Resolution and Asymmetric Reduction of a Prochiral Precursor.

Strategy 1: Lipase-Catalyzed Kinetic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone

This highly effective method involves the selective acylation of one enantiomer from a racemic mixture of **3-(hydroxymethyl)cyclohexanone**, allowing for the separation of the acylated enantiomer from the unreacted one.^[17] Porcine pancreatic lipase (PPL-II) has demonstrated particular efficacy in catalyzing the acylation of the (R)-enantiomer, leading to high enantiomeric excess of the resulting ester.^[17]

Workflow for Lipase-Catalyzed Kinetic Resolution



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (R)-**3-(Hydroxymethyl)cyclohexanone** via lipase-catalyzed kinetic resolution.

Detailed Experimental Protocol:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic **3-(hydroxymethyl)cyclohexanone** (1.0 equivalent) in

anhydrous diisopropyl ether.[17]

- Addition of Reagents: Add vinyl acetate (2.0 equivalents) to the solution, followed by the addition of Porcine Pancreatic Lipase (PPL-II) (typically 50-100% by weight of the substrate). [17]
- Reaction Monitoring: Stir the suspension at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of approximately 50% conversion.[17]
- Workup: Once the desired conversion is reached, remove the enzyme by filtration. Combine the filtrate and washings.[17]
- Extraction: Wash the organic solution sequentially with a saturated aqueous sodium bicarbonate solution and brine.[17]
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]
- Purification: Purify the resulting mixture of (R)-3-(acetoxymethyl)cyclohexanone and unreacted (S)-**3-(hydroxymethyl)cyclohexanone** by silica gel column chromatography.[17]
- Deprotection of (R)-3-(acetoxymethyl)cyclohexanone: To obtain the final product, the acetate group must be removed. Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in methanol and add a catalytic amount of potassium carbonate. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC). Evaporate the solvent and purify the residue by column chromatography to yield (R)-**3-(hydroxymethyl)cyclohexanone**.[18]

Quantitative Data for Lipase-Catalyzed Kinetic Resolution:

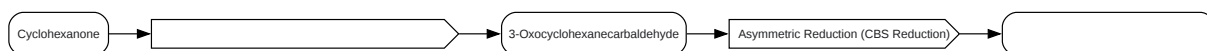
Lipase	Acyl Donor	Solvent	Product	Yield (%)	Enantiomeric Excess (e.e.) (%)
PPL-II	Vinyl acetate	Diisopropyl ether	(R)-3-(acetoxymethyl)cyclohexanone	25	91

Table adapted from BenchChem Technical Guide.[17]

Strategy 2: Asymmetric Reduction of a Prochiral Precursor

This strategy involves the asymmetric reduction of an intermediate, 3-oxocyclohexanecarbaldehyde, using the highly selective Corey-Bakshi-Shibata (CBS) reduction.[18] This pathway begins with the formylation of cyclohexanone.[18]

Workflow for Asymmetric Reduction



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the asymmetric reduction of a prochiral precursor to yield (R)-3-(Hydroxymethyl)cyclohexanone.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde (Claisen Condensation)

- **Reaction Setup:** To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of cyclohexanone (1.0 equivalent) and ethyl formate (1.2 equivalents) in diethyl ether dropwise. [18]

- Reaction: Stir the reaction mixture at room temperature for 12-16 hours.[18]
- Quenching and Extraction: After completion, quench the reaction with ice-cold water. Acidify the aqueous layer with dilute HCl. Extract the product into an organic solvent.
- Purification: Purify the crude product to obtain 3-oxocyclohexanecarbaldehyde.

Step 2: Asymmetric Reduction (CBS Reduction)

- Catalyst Preparation: Prepare the chiral CBS catalyst in situ or use a commercially available solution.
- Reaction: Dissolve 3-oxocyclohexanecarbaldehyde in an appropriate anhydrous solvent (e.g., THF) and cool to the recommended temperature for the CBS reduction. Add the CBS catalyst followed by the slow addition of a reducing agent (e.g., borane-dimethyl sulfide complex).
- Monitoring and Workup: Monitor the reaction by TLC. Upon completion, quench the reaction carefully (e.g., with methanol).
- Purification: After an appropriate workup to remove boron species, purify the crude product by column chromatography to yield enantiomerically enriched (R)-**3-(hydroxymethyl)cyclohexanone**.

A related and reliable method is the biocatalytic asymmetric reduction of a suitable prochiral precursor, such as ethyl 3-oxocyclohexanecarboxylate, using baker's yeast (*Saccharomyces cerevisiae*) or isolated enzymes like (R)-specific alcohol dehydrogenases.[19]

Conclusion

(R)-**3-(hydroxymethyl)cyclohexanone** stands out as a high-value chiral intermediate with significant applications in pharmaceutical development.[4] Its utility in the synthesis of metabolically stable carbocyclic nucleosides and as a foundational component for complex and potent anti-inflammatory agents underscores its importance in medicinal chemistry.[4] The chemoenzymatic and asymmetric synthesis strategies outlined in this guide provide robust and effective means for obtaining this crucial building block in high enantiomeric purity, thereby enabling the advancement of novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arctomsci.com [arctomsci.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral Building Blocks companies from around the world ⇒ chemeurope.com [chemeurope.com]
- 9. 32916-58-8|3-(Hydroxymethyl)cyclohexanone|BLD Pharm [bldpharm.com]
- 10. 32916-58-8 Cas No. | 3-(Hydroxymethyl)cyclohexan-1-one | Apollo [store.apolloscientific.co.uk]
- 11. 3-(Hydroxymethyl)cyclohexanone | CymitQuimica [cymitquimica.com]
- 12. 3-(Hydroxymethyl)cyclohexanone | C₇H₁₂O₂ | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. aurumpharmatech.com [aurumpharmatech.com]
- 14. solutions.bocsci.com [solutions.bocsci.com]
- 15. Chiral Building Blocks Selection - Enamine [enamine.net]
- 16. cphi-online.com [cphi-online.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]

- To cite this document: BenchChem. [(R)-3-(Hydroxymethyl)cyclohexanone: A Technical Guide to Commercial Availability and Synthetic Strategies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3415671#commercial-availability-and-suppliers-of-r-3-hydroxymethyl-cyclohexanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com